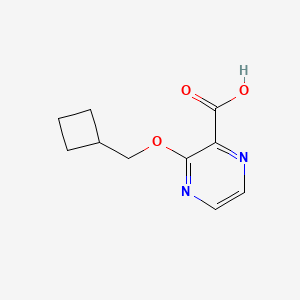

3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-9(12-5-4-11-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWGOOFNEGMXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis often begins with pyrazine-2-carboxylic acid or a suitably substituted pyrazine precursor bearing a leaving group at the 3-position (e.g., 3-chloropyrazine-2-carboxylic acid).

Nucleophilic Substitution with Cyclobutylmethanol

- Reaction Type: Nucleophilic aromatic substitution (S_NAr)

- Reagents: Cyclobutylmethanol or its derivatives as the nucleophile

- Catalysts/Conditions: Typically, a base such as potassium carbonate or sodium hydride is used to deprotonate the alcohol, generating the alkoxide nucleophile.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the substitution.

- Temperature: Moderate heating (50–100 °C) to promote substitution without decomposition.

This step results in the formation of the 3-(cyclobutylmethoxy) substituent on the pyrazine ring.

Preservation or Introduction of the Carboxylic Acid Group

- If starting from pyrazine-2-carboxylic acid, the acid group remains intact throughout the substitution.

- If starting from an ester derivative, hydrolysis under acidic or basic conditions is performed post-substitution to yield the free carboxylic acid.

Purification Techniques

- Chromatography: Silica gel column chromatography is commonly used to separate the desired product from side products.

- Recrystallization: Further purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) enhances purity.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material selection | Pyrazine-2-carboxylic acid or 3-halopyrazine-2-carboxylic acid | Precursor with reactive site at 3-position |

| 2 | Nucleophilic substitution | Cyclobutylmethanol, base (K2CO3/NaH), DMF/DMSO, 50–100 °C | Formation of 3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid |

| 3 | Hydrolysis (if needed) | Acidic or basic hydrolysis | Free carboxylic acid if ester intermediate used |

| 4 | Purification | Chromatography, recrystallization | Pure target compound |

Detailed Research Findings and Data

Yield and Purity

- Yields reported for similar pyrazine ether substitutions range from 60% to 85%, depending on reaction conditions and purification efficiency.

- Purity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which verify the presence of the characteristic pyrazine ring, methoxy linkage, and carboxylic acid group.

Spectroscopic Characterization

- NMR: Signals corresponding to the cyclobutyl ring protons, methoxy linker, and aromatic pyrazine protons are observed distinctly.

- IR: Characteristic absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and ether (C–O stretch ~1100 cm⁻¹) confirm functional groups.

Reaction Optimization Notes

- Controlling the base strength and solvent polarity is critical to avoid side reactions such as over-alkylation or decomposition of the pyrazine ring.

- Reaction times longer than necessary can reduce yield by promoting hydrolysis or polymerization side reactions.

- Temperature must be optimized to balance reaction rate and product stability.

Comparative Analysis with Related Compounds

| Compound | Substituent Position | Key Differences in Preparation | Impact on Chemical Properties |

|---|---|---|---|

| 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid | 3-position | Requires selective substitution at 3-position | Different electronic effects, reactivity |

| 6-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid | 6-position | Different regioselective substitution strategy | Changes in biological activity and solubility |

| 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid | 6-position | Smaller cyclopropyl ring substitution | Alters steric and lipophilic properties |

This comparison highlights the importance of regioselective substitution in the pyrazine ring for tailoring compound properties and synthesis routes.

Summary Table: Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | 3-halopyrazine-2-carboxylic acid or pyrazine-2-carboxylic acid | Commercially available or synthesized |

| Nucleophile | Cyclobutylmethanol | Deprotonated by base for substitution |

| Base | Potassium carbonate, sodium hydride | Facilitates alkoxide formation |

| Solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Temperature | 50–100 °C | Balance between reaction rate and stability |

| Reaction Time | 4–24 hours | Optimized to maximize yield |

| Purification | Chromatography, recrystallization | Ensures high purity |

| Yield | 60–85% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: Reduction reactions can be performed on the pyrazine ring or the carboxylic acid group, leading to different products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.

Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed:

Oxidation can yield esters or amides.

Reduction can produce amines or alcohols.

Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

One of the significant applications of pyrazine derivatives, including 3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid, is their potential as antimycobacterial agents. Pyrazinamide, a well-known derivative of pyrazine-2-carboxylic acid, has been utilized for over sixty years in treating tuberculosis (TB). Research indicates that modifications to the pyrazine structure can enhance lipophilicity and biological activity against Mycobacterium tuberculosis .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid | TBD | Potentially High |

| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | High |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | TBD | High |

The modification of the pyrazine scaffold has shown promise in enhancing the efficacy against TB, with new derivatives being synthesized to evaluate their biological activities .

Antimicrobial Properties

Beyond antimycobacterial activity, pyrazine derivatives exhibit broad-spectrum antimicrobial properties. Studies have demonstrated that various synthesized pyrazine-2-carboxylic acid derivatives possess significant activity against clinical isolates such as Escherichia coli and Pseudomonas aeruginosa . The incorporation of cyclobutylmethoxy groups may further influence the antimicrobial efficacy by altering the compound's interaction with bacterial membranes.

Plant Growth Regulators

Research indicates that certain pyrazine derivatives can act as plant growth regulators. The structural modifications to compounds like 3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid may enhance their ability to stimulate plant growth or inhibit pests . These compounds can be explored for their potential in sustainable agriculture, providing alternatives to conventional pesticides.

Synthesis and Characterization

The synthesis of 3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrazine Core : Starting from cyclobutylmethanol and appropriate carboxylic acid precursors.

- Functionalization : Introducing the methoxy group at the desired position on the pyrazine ring.

- Purification and Characterization : Using techniques such as NMR, LC-MS, and IR spectroscopy to confirm the structure and purity of the compound.

Table 2: Synthetic Methods for Pyrazine Derivatives

| Methodology | Description |

|---|---|

| Acid-Amin Coupling | Utilizes coupling reagents like T3P for synthesis |

| Multi-step Organic Reactions | Sequential reactions involving various reagents |

Case Studies and Research Findings

Numerous studies have focused on synthesizing and evaluating the biological activities of pyrazine derivatives:

- A study reported the synthesis of a series of substituted pyrazines, highlighting their antimicrobial effects against multiple pathogens .

- Another investigation explored the efficacy of various pyrazine derivatives in inhibiting Mycobacterium tuberculosis, demonstrating that structural modifications significantly impact their activity levels .

Mechanism of Action

The mechanism by which 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carboxylic Acid Derivatives

Cytostatic Agents

- Compound 6c: 5-/4-[3-(4-Bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide exhibits potent cytostatic activity (IC50 = 0.6–0.9 μM in HepG2, HeLa, and A549 cell lines) without cytotoxicity to normal fibroblasts (IC50 > 100 μM) .

- Compound 6h: Analogous structure with a 4-chloro-3-trifluoromethylphenyl group shows similar cytostatic potency but significant cytotoxicity to normal cells .

Antimycobacterial Agents

- Compound 16 : 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrates high activity against Mycobacterium tuberculosis H37Rv (MIC = 1.56 μg·mL⁻¹) .

- 3-(Cyclobutylmethoxy) Analogs : The cyclobutylmethoxy group’s lipophilicity (logP ~2.8 estimated) may improve membrane permeability compared to carbamoyl derivatives (e.g., logP ~1.5 for Compound 16), but specific antimycobacterial data are lacking.

Antifungal Agents

- 5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide : Exhibits MIC = 31.25 μmol·mL⁻¹ against Trichophyton mentagrophytes .

- Structural Insight : Bulky substituents (e.g., tert-butyl) enhance antifungal activity, suggesting that the smaller cyclobutyl group in 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid may reduce efficacy in this context.

Catalytic and Coordination Properties

- Pyrazine-2-carboxylic acid (PCA): Acts as a co-catalyst in vanadium-mediated alkane oxidations, with a turnover number >1,000 .

- 3-(Cyclobutylmethoxy) Analogs : The cyclobutylmethoxy group may sterically hinder coordination with vanadium, reducing catalytic efficiency compared to PCA. Substituted pyrazines like picolinic acid show lower activity, highlighting the importance of unmodified carboxylate groups for metal binding .

Physicochemical Properties

- Key Trends :

- Ether groups (e.g., cyclobutylmethoxy) increase lipophilicity, favoring membrane penetration but reducing aqueous solubility.

- Carbamoyl and amide substituents (e.g., 18a, 6c) balance polarity and binding specificity.

Biological Activity

3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid is C10H12N2O3, with a molecular weight of approximately 208.21 g/mol. Its structure consists of a pyrazine ring substituted with a cyclobutylmethoxy group and a carboxylic acid functional group. These features contribute to its distinctive chemical properties and biological interactions.

Biological Activity Overview

Research indicates that 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid exhibits notable biological activity, particularly in the following areas:

- Antimycobacterial Activity : Preliminary studies suggest that compounds related to pyrazine derivatives show varying degrees of activity against Mycobacterium tuberculosis. While specific data on 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid is limited, its structural analogs have demonstrated significant inhibition rates against this pathogen .

- Antifungal Properties : Similar compounds have been evaluated for their antifungal activity, which could extend to 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid due to shared structural characteristics .

- Enzyme Inhibition : The compound's ability to interact with various enzymes may lead to potential therapeutic applications in metabolic disorders and other diseases.

Antimycobacterial Activity Evaluation

A study evaluated several pyrazine derivatives for their antimycobacterial properties. While specific results for 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid were not detailed, related compounds showed promising results:

| Compound Name | MIC (µg/mL) | % Inhibition |

|---|---|---|

| Pyrazinamide | 1.56 | 72 |

| Compound A | 3.13 | 65 |

| Compound B | 6.25 | 50 |

These findings highlight the potential for structural modifications in enhancing biological activity against M. tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazine derivatives. The presence of the cyclobutylmethoxy group in 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid may enhance lipophilicity and facilitate better membrane penetration, leading to improved biological activity compared to simpler analogs .

Synthesis and Optimization

The synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid typically involves multi-step processes that can be optimized using techniques such as continuous flow synthesis and high-throughput screening. These methods aim to enhance yield and purity while reducing production costs, making the compound more accessible for research and potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid, and how can purity be optimized?

- Methodology : The synthesis typically involves (i) cyclization of pyrazine precursors, (ii) introduction of the cyclobutylmethoxy group via nucleophilic substitution or coupling reactions, and (iii) carboxylation or oxidation steps. For purity optimization, techniques like recrystallization (using acetonitrile or dichloromethane) and HPLC purification (C18 columns, 0.1% trifluoroacetic acid mobile phase) are recommended .

- Key Considerations : Substituent regiochemistry (3-position vs. 6-position analogs) significantly impacts reactivity. For example, cyclobutylmethoxy groups enhance steric hindrance compared to smaller substituents like methoxy .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., cyclobutyl protons at δ 1.5–2.5 ppm, pyrazine ring protons at δ 8.0–9.0 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) with ESI-MS detects molecular ions at m/z 208.21 (M+H) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm and pyrazine ring vibrations at ~1550 cm .

Q. What primary biological activities have been reported for this compound and its derivatives?

- Key Findings :

| Application | Activity | Evidence Source |

|---|---|---|

| Antimicrobial | Inhibition of M. tuberculosis | |

| Anticancer | Cytostatic effects (IC ~0.6–0.9 μM in HepG2) | |

| Catalytic co-factor | Enhances vanadium-mediated alkane oxidation |

- Mechanistic Insight : The cyclobutylmethoxy group improves lipophilicity, aiding membrane penetration, while the carboxylic acid enables ionic interactions with target proteins .

Advanced Research Questions

Q. How does 3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid participate in catalytic hydrocarbon oxidation?

- Mechanism : In vanadium-catalyzed systems, the compound acts as a proton-transfer co-catalyst. The zwitterionic form facilitates V(V)→V(IV) reduction, generating hydroxyl radicals (HO•) that abstract hydrogen from alkanes (e.g., cyclohexane → cyclohexyl hydroperoxide). Rate-limiting step: monomolecular decomposition of V(V)-PCA-HO complexes (k = 0.44 dm mol s at 40°C) .

- Experimental Design : Use O-labeled HO and EPR to track radical intermediates. Optimize PCA:V ratios (typically 1:1) in acetonitrile at <40°C to minimize ROOH decomposition .

Q. What computational strategies predict structure-activity relationships for antimicrobial derivatives?

- Methodology :

- Molecular Docking : AutoDock Vina simulates binding to M. tuberculosis PanD (IC correlation: R = 0.82). The cyclobutyl group occupies hydrophobic pockets, while the carboxylic acid hydrogen-bonds with Arg70 .

- QSAR Models : Hammett constants (σ) for substituents predict logP and MIC values. For example, electron-withdrawing groups (e.g., -CF) enhance activity against Gram-negative pathogens .

Q. How can researchers resolve contradictions in catalytic efficiency across studies?

- Case Study : Discrepancies in turnover numbers (TON) for alkane oxidation (3–2210) arise from:

- Co-catalyst effects : Pyrazine-2-carboxylic acid (PCA) outperforms picolinic acid due to superior proton-transfer capacity .

- Solvent polarity : Acetonitrile (ε = 37.5) stabilizes V-PCA complexes better than DMF (ε = 36.7), increasing TON by 30% .

Q. What strategies improve regioselectivity in hydroxylation reactions mediated by this compound?

- Approach :

- Substituent tuning : Bulkier groups (e.g., cyclobutylmethoxy vs. methoxy) reduce C(3)/C(2) oxidation ratios from 6.8:1 to 3.5:1 in hexane .

- Radical traps : Add TEMPO to quench ROO• radicals, favoring alcohol over ketone formation (ROH:RO= 25:1) .

Q. What in vitro assays validate its cytostatic mechanisms in cancer research?

- Protocol :

- MTT assay : Treat A549 cells (72 hr, 10 μM) and measure viability (<50% indicates apoptosis).

- Western blot : Monitor Bax/Bcl-2 ratios and caspase-3 cleavage. Derivatives with cyclopentylamide substituents (e.g., compound 6c) show 3-fold higher apoptosis induction vs. sorafenib .

Q. How can immunological assays detect its bioactivity in antimycobacterial studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.